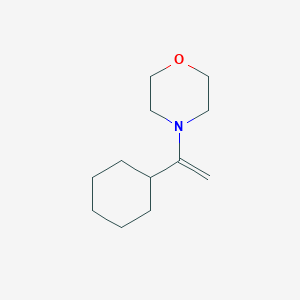

Morpholine, 4-(1-cyclohexylethenyl)-

Description

Overview of Enamine Chemistry in Organic Synthesis

Enamines are unsaturated organic compounds derived from the reaction of an aldehyde or a ketone with a secondary amine. masterorganicchemistry.com They are characterized by a nitrogen atom connected to a double bond, which makes the β-carbon nucleophilic. This inherent nucleophilicity is a cornerstone of their utility in organic synthesis, allowing for a range of reactions with various electrophiles. masterorganicchemistry.com The formation of enamines provides a milder alternative to the use of strong bases for the generation of enolates, thereby minimizing side reactions such as self-condensation.

A key application of enamines is the Stork enamine alkylation and acylation, a method that facilitates the selective α-alkylation or α-acylation of carbonyl compounds. masterorganicchemistry.com This process typically involves three main steps: the formation of the enamine from a ketone or aldehyde, the reaction of the enamine with an electrophile (such as an alkyl halide or acyl halide), and subsequent hydrolysis of the resulting iminium salt to regenerate the carbonyl group in its modified form.

General Significance of Morpholine (B109124) as a Heterocyclic Scaffold in Chemical Synthesis

Morpholine is a six-membered heterocyclic compound containing both an amine and an ether functional group. chemrxiv.org This unique structure imparts a range of useful properties, making it a valuable scaffold in both medicinal chemistry and materials science. The presence of the nitrogen atom provides a site for derivatization, while the ether oxygen can influence solubility and polarity.

In synthetic chemistry, morpholine is frequently employed as a secondary amine for the formation of enamines. chemrxiv.org The morpholine moiety can influence the reactivity and selectivity of these enamines. Furthermore, the morpholine ring is a common structural motif in a variety of pharmaceuticals, agrochemicals, and other industrially important compounds, highlighting its significance as a building block in organic synthesis. chemrxiv.org

Specific Context of Morpholine-Derived Enamines

The reactivity of morpholine-derived enamines is significantly influenced by the structural and electronic properties of the morpholine ring. The presence of the oxygen atom in the morpholine ring has an electron-withdrawing inductive effect, which reduces the electron density on the nitrogen atom. This, in turn, decreases the nucleophilicity of the enamine's β-carbon compared to enamines derived from more electron-donating amines. nih.gov

Furthermore, the six-membered ring of morpholine adopts a chair conformation, and the nitrogen atom in morpholine enamines exhibits a more pronounced pyramidal geometry. This pyramidalization can hinder the optimal orbital overlap between the nitrogen lone pair and the π-system of the double bond, which is crucial for activating the β-carbon. nih.govamphoteros.com This contrasts with the more planar geometry of enamines derived from five-membered rings like pyrrolidine (B122466). amphoteros.com

The choice of the secondary amine is critical in modulating the reactivity of the resulting enamine. A comparative analysis reveals a general reactivity trend: pyrrolidine > piperidine (B6355638) > morpholine.

Pyrrolidine Enamines: These are generally the most reactive. The five-membered ring of pyrrolidine leads to a more planar enamine structure, which maximizes the p-orbital overlap and enhances the nucleophilicity of the β-carbon. nih.govamphoteros.com

Piperidine Enamines: Piperidine, a six-membered ring without the ether oxygen, forms enamines that are generally less reactive than their pyrrolidine counterparts but more reactive than morpholine enamines. The nitrogen in piperidine enamines is more pyramidalized than in pyrrolidine enamines, which slightly reduces their reactivity. amphoteros.com

Morpholine Enamines: As discussed, the electron-withdrawing nature of the oxygen atom and the pronounced pyramidalization of the nitrogen make morpholine enamines the least reactive among the three. nih.gov

This lower reactivity, however, can be advantageous in certain synthetic scenarios, offering greater selectivity and control over reactions, and preventing unwanted side reactions that might occur with more reactive enamines. nih.gov

| Secondary Amine | Ring Size | Key Structural Feature | Relative Enamine Reactivity |

| Pyrrolidine | 5-membered | More planar geometry | High |

| Piperidine | 6-membered | Pyramidal nitrogen | Moderate |

| Morpholine | 6-membered | Oxygen atom (electron-withdrawing), Pyramidal nitrogen | Low |

Structure

2D Structure

3D Structure

Properties

CAS No. |

65193-91-1 |

|---|---|

Molecular Formula |

C12H21NO |

Molecular Weight |

195.30 g/mol |

IUPAC Name |

4-(1-cyclohexylethenyl)morpholine |

InChI |

InChI=1S/C12H21NO/c1-11(12-5-3-2-4-6-12)13-7-9-14-10-8-13/h12H,1-10H2 |

InChI Key |

SUXPJBLQVQVEOR-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1CCCCC1)N2CCOCC2 |

Origin of Product |

United States |

Mechanistic Investigations of Morpholine, 4 1 Cyclohexylethenyl Reactivity in Organic Transformations

Exploration of Reaction Mechanisms in Organocatalytic Cycles

The utility of Morpholine (B109124), 4-(1-cyclohexylethenyl)- in organocatalysis is primarily centered on its ability to form nucleophilic enamine intermediates, which then participate in a range of bond-forming reactions.

Michael Addition Reactions and 1,4-Addition Processes via Enamine Catalysis

Morpholine, 4-(1-cyclohexylethenyl)- is a widely utilized reagent in Michael addition reactions, a class of 1,4-conjugate additions. The general mechanism involves the nucleophilic attack of the enamine on an electron-deficient Michael acceptor, such as an α,β-unsaturated carbonyl compound or a nitroolefin.

The reactivity of morpholine-derived enamines in these processes is influenced by the electronic and steric nature of the morpholine ring. Compared to pyrrolidine-based enamines, which are generally more reactive due to a higher p-character of the nitrogen lone pair, morpholine enamines exhibit reduced nucleophilicity. This is attributed to the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring and a more pronounced pyramidalization of the nitrogen atom. nih.gov

Despite this reduced reactivity, Morpholine, 4-(1-cyclohexylethenyl)- effectively participates in Michael additions. For instance, its reaction with nitroolefins is a key step in the synthesis of functionalized carbonyl compounds. acs.org A notable example is the unprecedented dearomatizing formal ene reaction observed upon the addition of 4-(cyclohex-1-en-1-yl)morpholine to 3-nitroindole, which proceeds in a highly regio- and diastereoselective manner. researchgate.netrsc.org

The general catalytic cycle for an enamine-catalyzed Michael addition is depicted below:

A representative scheme illustrating the key steps in an enamine-catalyzed Michael addition reaction.

A representative scheme illustrating the key steps in an enamine-catalyzed Michael addition reaction.A study on the addition of various aldehydes to nitroolefins using β-morpholine amino acids as organocatalysts highlighted the complexities of these reactions. The outcomes, in terms of yield and stereoselectivity, were found to be highly dependent on the specific catalyst structure and reaction conditions. nih.gov

| Michael Donor (via Enamine) | Michael Acceptor | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e., %) |

| Butyraldehyde (B50154) | trans-β-Nitrostyrene | β-Morpholine Amino Acid I | iPrOH | 95 | 95:5 | 98 |

| Propanaldehyde | trans-β-Nitrostyrene | β-Morpholine Amino Acid II | CH2Cl2 | 88 | 90:10 | 92 |

| Hexanal | trans-β-Nitrostyrene | β-Morpholine Amino Acid I | Toluene (B28343) | 75 | 99:1 | 88 |

Intramolecular Cyclization and Polycyclic Product Formation (e.g., Cyclohexane (B81311) Derivatives)

The enamine functionality of Morpholine, 4-(1-cyclohexylethenyl)- can also be harnessed for intramolecular cyclization reactions, leading to the formation of complex polycyclic structures, including various cyclohexane derivatives. researchgate.net These reactions often proceed through a cascade mechanism, where an initial intermolecular reaction is followed by an intramolecular ring-closing step.

While specific examples detailing the intramolecular cyclization of Morpholine, 4-(1-cyclohexylethenyl)- itself to form polycyclic products are not extensively documented in the reviewed literature, the general principle is a well-established synthetic strategy. For instance, the reaction of enamines with suitable electrophiles can generate intermediates poised for intramolecular cyclization. A hypothetical pathway could involve the reaction of the enamine with a molecule containing both a Michael acceptor and a leaving group, leading to a subsequent intramolecular alkylation to form a new ring.

The synthesis of complex cyclohexane derivatives often relies on stereocontrolled addition reactions. researchgate.net The inherent chirality of certain organocatalysts can be used to induce asymmetry in these cyclization processes, leading to enantioenriched polycyclic products.

Role of Proposed Intermediates (e.g., Zwitterions, Dihydrooxazine Oxides) in Catalytic Pathways

The mechanistic pathways of enamine-catalyzed reactions are often debated, with several key intermediates proposed to explain the observed reactivity and stereoselectivity.

Zwitterionic Intermediates: In many cycloaddition and Michael addition reactions involving enamines, the formation of a zwitterionic intermediate is often postulated. nih.gov This intermediate arises from the nucleophilic attack of the enamine on the electrophile. The stability and subsequent reactivity of this zwitterion can dictate the reaction outcome. While direct spectroscopic observation of such transient species is challenging, their existence is often inferred from the stereochemistry of the products and computational studies. In the context of the reaction between enamines and nitroolefins, a zwitterionic intermediate is one of the plausible initial species formed. nih.gov

Dihydrooxazine Oxides: In the specific case of Michael additions of aldehydes to nitroalkenes catalyzed by secondary amines, dihydrooxazine oxides have been identified as stable, observable intermediates. nih.gov These cyclic nitronates are formed via a [4+2] cycloaddition between the enamine and the nitroalkene. Protonation of these intermediates is a key step in the catalytic cycle and can explain the stereochemical outcome of the reaction. While this has been demonstrated for other morpholine-based catalysts, direct evidence for the formation of a dihydrooxazine oxide from Morpholine, 4-(1-cyclohexylethenyl)- in such reactions is a subject of ongoing investigation.

| Intermediate Type | Proposed Role in Catalytic Cycle | Method of Investigation |

| Zwitterion | Initial adduct in Michael additions and cycloadditions. | Computational studies, product stereochemistry analysis. |

| Dihydrooxazine Oxide | Stable intermediate in Michael additions to nitroalkenes. | Spectroscopic observation (NMR), computational studies. |

Radical Intermediates and Single Electron Transfer (SET) Processes

Beyond the classical two-electron nucleophilic pathways, enamines like Morpholine, 4-(1-cyclohexylethenyl)- can also participate in reactions involving radical intermediates through single electron transfer (SET) processes. This mode of reactivity has gained significant attention with the advent of photoredox catalysis.

Characterization and Monitoring of Enamine Radical Cations

The oxidation of an enamine leads to the formation of an enamine radical cation. This species is a key intermediate in a variety of modern synthetic transformations. The generation of these radical cations can be achieved through chemical oxidation or, more commonly, through photoredox catalysis.

The characterization and monitoring of these transient radical species are often accomplished using techniques such as cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy. Cyclic voltammetry can provide information about the oxidation potential of the enamine, which is crucial for selecting an appropriate photocatalyst. EPR spectroscopy allows for the direct detection and structural characterization of radical intermediates. While general studies on the EPR characterization of enamine radical cations exist, specific data for the radical cation derived from Morpholine, 4-(1-cyclohexylethenyl)- is not widely reported.

The stability and reactivity of the enamine radical cation are influenced by the structure of the parent enamine. The presence of the morpholine ring in Morpholine, 4-(1-cyclohexylethenyl)- is expected to influence the electronic properties and subsequent reactivity of its corresponding radical cation.

Formation and Reactivity of Alpha-Imino Radical Species

The deprotonation of an enamine radical cation at the α-carbon results in the formation of a neutral α-imino radical. This species is a highly reactive intermediate that can participate in a variety of bond-forming reactions.

The formation of α-imino radicals from enamines is a key step in many photoredox-catalyzed reactions. These radicals can undergo a range of transformations, including addition to nucleophiles and participation in radical-radical coupling reactions. The reactivity of the α-imino radical derived from Morpholine, 4-(1-cyclohexylethenyl)- would be dictated by the stability of the radical and the steric environment around the radical center.

The general scheme for the formation of enamine radical cations and α-imino radicals via a photoredox cycle is as follows:

A simplified representation of a photoredox catalytic cycle involving the generation of an enamine radical cation and an α-imino radical.

A simplified representation of a photoredox catalytic cycle involving the generation of an enamine radical cation and an α-imino radical.The exploration of these radical-mediated pathways has significantly expanded the synthetic utility of enamines, allowing for the construction of complex molecular architectures under mild reaction conditions. Further research into the specific behavior of Morpholine, 4-(1-cyclohexylethenyl)- in these SET processes will undoubtedly uncover new and valuable synthetic methodologies.

Elucidation of Stereochemical Control and Selectivity

The reactivity of enamines, such as Morpholine, 4-(1-cyclohexylethenyl)-, is central to a vast array of carbon-carbon bond-forming reactions in organic synthesis. A critical aspect of their utility lies in the ability to control the stereochemical outcome of these transformations. The formation of new stereocenters with high levels of diastereoselectivity and enantioselectivity is a primary goal. This section delves into the mechanistic principles that govern stereocontrol in reactions involving Morpholine, 4-(1-cyclohexylethenyl)-, examining the factors that influence selectivity, the role of geometric isomerism, and the emerging paradigms that challenge traditional models of stereocontrol.

Factors Influencing Diastereoselectivity and Enantioselectivity in Enamine Reactions

The stereochemical course of reactions involving enamines derived from cyclic ketones like cyclohexanone (B45756) is dictated by a complex interplay of several factors. nih.govnih.gov The inherent nucleophilicity of the enamine, stemming from a key resonance structure that places a negative charge on the alpha-carbon, drives its reactions with electrophiles. masterorganicchemistry.com However, the precise three-dimensional orientation of the reactants during the bond-forming step determines the resulting stereochemistry.

Key factors that influence diastereoselectivity and enantioselectivity include:

Steric Hindrance: The steric environment of the enamine is paramount. In Morpholine, 4-(1-cyclohexylethenyl)-, the morpholine ring and the cyclohexene (B86901) ring create a specific steric landscape. Electrophiles will typically approach the enamine from the less hindered face to minimize steric repulsion in the transition state. In reactions catalyzed by chiral secondary amines, the catalyst's steric bulk is explicitly designed to shield one face of the enamine intermediate, thereby directing the electrophile to the other face and inducing high enantioselectivity. acs.orgacs.org

Nature of the Electrophile: The size and shape of the electrophile play a crucial role. Bulky electrophiles will experience greater steric interactions, often leading to higher selectivity. For instance, in Michael additions, the structure of the α,β-unsaturated carbonyl acceptor significantly impacts the stereochemical outcome. libretexts.orglibretexts.org

Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states. In some cases, solvent choice can even invert the observed enantioselectivity by altering the preferred reaction pathway or the stability of downstream intermediates. acs.orgacs.org

Reaction Temperature: Lower reaction temperatures generally lead to higher selectivity. At reduced temperatures, the reaction is more likely to proceed through the lowest energy transition state, enhancing the energy difference between competing diastereomeric or enantiomeric pathways.

Additives: Acidic additives are often critical for catalytic turnover and can also modulate chemo- and stereoselectivity. nih.gov They can participate in hydrogen bonding or other non-covalent interactions that stabilize a particular transition state.

The following table illustrates how reaction parameters can influence the stereoselectivity in a typical Michael addition reaction of an enamine.

| Entry | Electrophile | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| 1 | Methyl Vinyl Ketone | Toluene | 25 | 85:15 | 88 |

| 2 | Methyl Vinyl Ketone | CH3CN | 25 | 80:20 | 75 |

| 3 | Methyl Vinyl Ketone | Toluene | -20 | 95:5 | 96 |

| 4 | Nitrostyrene | Toluene | -20 | >98:2 | 99 |

Impact of Enamine Geometric Isomerism (E-/Z-Equilibrium) on Reaction Outcomes

The double bond of an enamine, such as Morpholine, 4-(1-cyclohexylethenyl)-, can exist as two geometric isomers, (E) and (Z). This isomerism arises from the restricted rotation around the C=C double bond. The relative stability of these isomers and their respective reaction rates can have a profound impact on the final stereochemical outcome of a reaction.

The (E)- and (Z)-isomers present different three-dimensional faces to an incoming electrophile. The orientation of the morpholine substituent relative to the cyclohexene ring differs in the two isomers, leading to distinct steric environments. Consequently, the transition states for the reaction of each isomer will have different energies, potentially leading to different products.

For example, in reactions with nitroalkenes, s-trans-enamine conformers can give rise to one diastereomer of a cyclobutane (B1203170) intermediate, while s-cis-enamine conformers can yield a different diastereomer. acs.org The equilibrium between these conformers, which is related to the E/Z isomerism, can thus directly influence the diastereomeric ratio of the product.

The Curtin-Hammett principle is often relevant in these scenarios. If the rate of isomerization between the (E)- and (Z)-enamines is much faster than the rate of their reaction with an electrophile, the product ratio will be determined by the difference in the free energies of the respective transition states, not by the ground-state populations of the isomers. Even if one isomer is significantly less stable and present in a lower concentration at equilibrium, it may lead to the major product if it reacts much more quickly. In many organocatalyzed Michael-aldol domino reactions, high diastereoselectivity is achieved not because the initial addition is highly selective, but because subsequent cyclization of one diastereomeric intermediate is much faster than the other, a phenomenon governed by Curtin-Hammett kinetics. nih.gov

| Enamine Isomer | Relative Ground State Energy | Relative Transition State Energy (ΔG‡) | Predicted Major Product Stereoisomer |

|---|---|---|---|

| (E)-Isomer | 0 kcal/mol (More Stable) | High | Minor |

| (Z)-Isomer | +1.5 kcal/mol (Less Stable) | Low | Major |

"Downstream Species" as a Paradigm for Stereocontrol in Enamine Catalysis

The traditional model for stereocontrol in enamine catalysis posits that the stereochemistry of the final product is determined in the initial, irreversible carbon-carbon bond-forming step between the enamine and the electrophile. acs.org However, a growing body of evidence has challenged this simple picture, leading to the development of a new paradigm involving "downstream species". acs.orgnih.govresearchgate.net

This new model suggests that the ultimate stereochemical outcome may not be solely determined in the initial bond-forming event. nih.govresearchgate.net Instead, stable intermediates formed after the initial attack—the so-called downstream species—can play a decisive role. nih.gov The steps following the initial addition can be reversible, allowing for equilibration between diastereomeric intermediates. The final product stereochemistry is then dictated by the relative rates at which these intermediates are converted to the final product, or by their relative thermodynamic stabilities.

Key tenets of the "downstream species" paradigm include:

Reversibility: The initial C-C bond formation can be reversible, as can subsequent steps. This allows for error correction, where an initially formed, less stable diastereomer can revert to the starting materials and re-react to form the more stable diastereomer.

Hierarchical Selection: Stereocontrol is a multi-step process. An initial level of selectivity is established in the enamine-electrophile reaction, but this can be either enhanced or eroded by kinetic and thermodynamic processes involving downstream intermediates. nih.govresearchgate.net

For example, in the α-chlorination of aldehydes, high selectivity in the initial enamine-electrophile interaction can be eroded by a downstream bifurcation in the pathway, where two diastereomeric intermediates lead to different enantiomeric products. acs.org Conversely, in other reactions, an imperfect selectivity at the stereogenic bond-forming step can be enhanced at a later stage. acs.org The identification of these downstream intermediates, often through kinetic profiling and NMR spectroscopy, provides a more nuanced and accurate framework for understanding and optimizing stereoselectivity in enamine catalysis. acs.orgnih.gov This paradigm reveals that both kinetic and thermodynamic processes associated with these later-stage intermediates can exert a profound influence on the ultimate enantioselectivity. nih.govresearchgate.net

Computational and Spectroscopic Characterization of Morpholine Enamines

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic analysis is fundamental to understanding the intricate details of enamine structure, reactivity, and the transient species that dictate reaction pathways.

Time-Resolved Electron Paramagnetic Resonance (TREPR) for Transient Radical Intermediates

Time-Resolved Electron Paramagnetic Resonance (TREPR) is a powerful technique for detecting and characterizing short-lived radical intermediates that are often key to the mechanisms of chemical reactions. In the context of enamines, TREPR can be applied to study photoinduced electron transfer processes. For instance, in systems where an enamine acts as an electron donor in the presence of an acceptor, laser excitation can lead to the formation of a spin-correlated radical ion pair.

Studies on related systems, such as blends of polythiophene and fullerene derivatives, demonstrate how TREPR spectra, recorded on a microsecond timescale after a laser pulse, can be assigned to the radical cations and anions of the interacting molecules. researchgate.net At low temperatures, these spectra often exhibit polarized lines with an antiphase (emission/absorption) pattern, which is a signature of a spin-correlated radical pair. The analysis of this pattern, typically explained by the spin-correlated radical pair theory, provides information on the interactions between the unpaired electrons, including isotropic spin exchange and anisotropic dipolar interactions. researchgate.net From these parameters, the mean distance between the charged radical species can be estimated. researchgate.net Although specific TREPR studies on "Morpholine, 4-(1-cyclohexylethenyl)-" are not widely documented, the principles derived from similar systems are applicable for investigating its potential transient radical intermediates in photochemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Equilibria and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure and dynamics of enamines in solution. It is particularly effective for investigating the equilibrium between different isomers and for identifying reaction intermediates.

Enamines, including those derived from cyclic ketones like cyclohexanone (B45756), can exist as a mixture of E/Z isomers. The ratio of these isomers is influenced by factors such as the solvent and the presence of acid or base catalysts. researchgate.netd-nb.info 1H NMR spectroscopy is highly effective in quantifying the equilibrium distribution between these isomers. researchgate.netd-nb.info For example, in related enamine systems, distinct signals for the vinyl and N-H protons of the E and Z isomers allow for their unambiguous assignment and the determination of their relative concentrations. d-nb.info The addition of an acid, such as trifluoroacetic acid (TFA), can induce complete switching from one isomer to the other, a process that is readily monitored by 1H NMR. researchgate.netd-nb.info

Furthermore, 13C NMR spectroscopy provides valuable information on enamine configuration. The chemical shift of the β-carbon of the enamine is particularly sensitive to steric effects, which allows for correlation with the enamine's configuration. rsc.org Two-dimensional NMR techniques, such as NOESY/EXSY, are well-suited for detecting even minor isomers in equilibrium and for studying the kinetics of their interconversion. acs.org These techniques can reveal through-space correlations and chemical exchange processes that are crucial for a complete understanding of the isomeric dynamics. d-nb.infoacs.org In the study of enamine reactions, such as those with nitroalkenes, NMR is used to characterize intermediates like nitrocyclobutanes, which can be observed before they convert to the final products. acs.org

Table 1: Representative 1H NMR Data for E/Z Isomers of an Enamine Switch This table is based on data for a related enamine system and illustrates the typical shifts observed.

| Isomer | N-H Chemical Shift (ppm) |

|---|---|

| E-Isomer | 11.81 |

| Z-Isomer | 8.75 |

Data adapted from studies on quinolinyl-substituted enamines in CD3CN. d-nb.info

Application of Fourier-Transformed Infrared (FTIR) and UV-Vis Spectroscopy

Fourier-Transformed Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the structural and electronic properties of enamines.

FTIR spectroscopy is primarily used to identify functional groups. For enamines, the key vibrational bands include the C=C stretching of the enamine double bond, which is typically observed in the region of 1650-1600 cm⁻¹. The C-N stretching vibration also gives rise to a characteristic band. The position and intensity of these bands can be influenced by the substitution pattern and conjugation within the molecule.

UV-Vis spectroscopy probes the electronic transitions within the molecule. Enamines exhibit characteristic absorption bands corresponding to π → π* transitions. The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation in the molecule. For instance, increased conjugation, such as with an aromatic substituent, will shift the λmax to longer wavelengths (a bathochromic or red shift). The solvent can also influence the position of the absorption bands. While specific FTIR and UV-Vis data for "Morpholine, 4-(1-cyclohexylethenyl)-" are not detailed in readily available literature, the general principles for enamines apply.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to examine the energetics, reaction pathways, and electronic structure of enamines at a molecular level, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition State Analysis

Density Functional Theory (DFT) has become a standard computational method for studying the reactivity of organic molecules, including enamines. nih.govacs.orgacs.org DFT calculations are used to determine the energetics of reactions, such as the formation of enamines from their corresponding ketone and amine precursors. nih.govacs.org These calculations can predict the relative stabilities of different enamine isomers and conformers. ub.edu Steric and electronic effects, such as the degree of substitution on the enamine double bond, play a significant role in determining their thermodynamic stability. nih.govacs.org

A crucial application of DFT is in the analysis of reaction mechanisms through the location and characterization of transition states. acs.orgacs.org For a given reaction, the calculated energy barrier (activation energy) associated with a transition state provides insight into the reaction rate. By mapping the structures of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed. For example, in reactions involving enamines, DFT can elucidate the transition state for C-C bond formation, providing a rationale for observed stereoselectivity. researchgate.net

Table 2: Calculated Stabilities (ΔG in kcal/mol) of Enamines in CH3CN This table presents generalized stability data for enamines derived from different carbonyl precursors to illustrate trends.

| Carbonyl Precursor Type | Relative Stability (ΔG, kcal/mol) |

|---|---|

| Simple Aldehyde (e.g., Propionaldehyde) | More Stable |

| α-Branched Aldehyde | Less Stable |

| Phenylacetaldehyde | Very Stable (Conjugation) |

| Cyclic Ketone | Generally Stable |

Data trends adapted from comprehensive DFT studies on enamine energetics. nih.govacs.org

Determination of Free-Energy Profiles and Reaction Pathways

By combining the energies of all stationary points (reactants, intermediates, transition states, and products) along a proposed reaction coordinate, a complete free-energy profile can be constructed. researchgate.netresearchgate.netresearchgate.net These profiles are essential for a comprehensive understanding of a reaction mechanism, as they reveal the thermodynamic and kinetic favorability of different possible pathways.

For enamine reactions, such as the Michael addition to an electrophile, DFT calculations can map out the free-energy profile for the approach of the reactants, the formation of the C-C bond, and any subsequent steps. researchgate.net The profile can help to explain why a particular product is formed, whether the reaction is under kinetic or thermodynamic control, and the role of any intermediates. For instance, in the reaction of enamines with nitroalkenes, computational studies have been used to compare the energy profiles for pathways leading to different stereoisomeric products, providing a rationale for the observed experimental outcomes. acs.org These theoretical models allow for the systematic evaluation of reactivity and can guide the design of new reactions and catalysts. nih.gov

Thermodynamic Parameters of Enamine Intermediates (e.g., Bond Dissociation Energies, pKa Values)

The thermodynamic stability and reactivity of enamine intermediates are critical to understanding their role in organic synthesis. Parameters such as bond dissociation energies (BDEs) and acid dissociation constants (pKa) offer quantitative insight into these properties. While specific experimental data for Morpholine (B109124), 4-(1-cyclohexylethenyl)- is not extensively documented, a comprehensive understanding can be derived from computational studies on structurally analogous enamines, particularly those derived from cyclohexanone.

A comprehensive computational study using density functional theory (DFT) has determined the energetics of various enamine intermediates. nih.gov The BDE of the β-C–H bond is a key parameter, as its cleavage is often involved in oxidative enamine catalysis. For enamines derived from cyclohexanone, the calculated BDE values are relatively smaller compared to other enamines, which is attributed to the greater stability of the resulting radical species. acs.org The variation in the amine component (like morpholine) has been found to have a minimal impact on the BDE of the enamine radical cation. nih.gov

The pKa values of enamines and their corresponding radical cations are fundamental to their behavior in proton-transfer reactions. nih.gov The parent morpholine is a moderately strong base, with a reported pKa of 8.7 for its conjugate acid. researchgate.net The formation of an enamine from morpholine alters the electronic environment of the nitrogen atom. The ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less basic than similar secondary amines like piperidine (B6355638). wikipedia.orgmasterorganicchemistry.com

Computational studies in dimethyl sulfoxide (B87167) (DMSO) show that the pKa values of enamine radical cations can be correlated with the redox potentials of the parent enamines. nih.govacs.org This relationship is crucial for predicting the feasibility of single-electron transfer (SET) pathways in enamine catalysis.

Table 1: Calculated Thermodynamic Parameters for a Structurally Similar Enamine (1-(Cyclohex-1-en-1-yl)pyrrolidine) Data presented is for a closely related enamine and serves as an estimate for Morpholine, 4-(1-cyclohexylethenyl)- based on computational studies.

| Parameter | Value (kcal/mol) | Description |

| β-C–H BDE | ~92-95 | Bond Dissociation Energy of the β-C–H bond in the neutral enamine. nih.gov |

| β-C–H BDE (Radical Cation) | ~60-65 | Bond Dissociation Energy of the β-C–H bond in the enamine radical cation, indicating facile dehydrogenation. nih.govacs.org |

Note: BDE values are approximate ranges derived from computational data on similar structures. nih.gov

Kinetic Indices of Enamine Reactivity (e.g., Nucleophilicity, Electrophilicity)

The kinetic reactivity of enamines is predominantly characterized by their nucleophilicity. Enamines function as "activated" enol or enolate equivalents, reacting with a wide range of electrophiles. The nucleophilicity of an enamine is highly dependent on the nature of the parent secondary amine.

It is well-established that morpholine-derived enamines are significantly less reactive and less nucleophilic than those derived from pyrrolidine (B122466) or piperidine. nih.gov This reduced nucleophilicity is attributed to two primary factors:

Inductive Effect : The presence of the electron-withdrawing oxygen atom in the morpholine ring decreases the electron density on the nitrogen atom. wikipedia.orgmasterorganicchemistry.com This reduces the nitrogen's ability to donate its lone pair into the π-system to form the enamine, consequently lowering the electron density and nucleophilicity of the β-carbon. nih.govresearchgate.net

Nitrogen Pyramidalization : Morpholine enamines exhibit a more pronounced pyramidal geometry at the nitrogen atom compared to pyrrolidine enamines. This geometry results in poorer overlap between the nitrogen lone pair and the double bond's π-orbitals, further diminishing the enamine's nucleophilicity. nih.gov

The nucleophilicity of amines and related compounds has been quantified using Mayr's nucleophilicity scale. While a specific N parameter for Morpholine, 4-(1-cyclohexylethenyl)- is not available, the value for the parent amine provides context. For instance, morpholine has a nucleophilicity parameter (N) of 15.7 in acetonitrile, which is lower than that of more nucleophilic amines like piperidine. researchgate.net The reactivity of enamines generally follows the nucleophilicity of the parent amine, placing morpholine enamines at the lower end of the reactivity spectrum compared to other common enamines. researchgate.net

This inherently lower reactivity means that morpholine enamines are often employed in reactions requiring milder nucleophiles or when selectivity is a key concern, as they are less prone to side reactions compared to their highly reactive pyrrolidine counterparts. nih.gov

Table 2: Relative Nucleophilicity of Enamines Based on Parent Amine

| Parent Amine | Relative Nucleophilicity | Reason |

| Pyrrolidine | Highest | High p-character of the nitrogen lone pair in the five-membered ring enhances orbital overlap and electron donation. nih.govresearchgate.net |

| Piperidine | Medium | Six-membered ring structure leads to lower nucleophilicity than pyrrolidine. wikipedia.org |

| Morpholine | Lowest | Electron-withdrawing effect of the oxygen atom and increased nitrogen pyramidalization reduce electron density and orbital overlap. wikipedia.orgmasterorganicchemistry.comnih.gov |

Future Directions and Emerging Research in Cyclohexyl Enamine Chemistry

Rational Design of Enhanced Morpholine (B109124) Enamine Reactivity and Selectivity

A significant challenge in the use of morpholine-based enamines is their generally lower reactivity compared to their pyrrolidine (B122466) counterparts. This reduced reactivity is attributed to the electronic effect of the oxygen atom in the morpholine ring and the pronounced pyramidalization of the nitrogen atom, which decreases the nucleophilicity of the enamine. nih.gov To overcome these limitations, researchers are focusing on the rational design of novel morpholine-based organocatalysts.

One promising approach involves the synthesis of catalysts with specific structural modifications aimed at enhancing their performance. For instance, the development of β-morpholine amino acids as organocatalysts has shown considerable potential. nih.gov By strategically controlling the configuration and substitution pattern of these catalysts, it is possible to improve their efficiency in reactions such as the 1,4-addition of aldehydes to nitroolefins, affording products with excellent yields and high diastereoselectivity and enantioselectivity. nih.gov

Computational studies play a crucial role in this rational design process. By modeling the transition states of reactions, researchers can gain insights into why a particular catalyst is effective, despite the inherent limitations of the morpholine ring. nih.gov This understanding allows for the targeted design of next-generation catalysts with optimized geometries and electronic properties for enhanced reactivity and selectivity. The strategic placement of bulky substituents, for example, can create a specific steric environment that favors one reaction pathway over others, leading to improved control over the stereochemical outcome. nih.gov

| Catalyst Design Strategy | Objective | Key Findings |

| Synthesis of β-morpholine amino acids | To overcome the lower reactivity of morpholine enamines. | Demonstrated high efficiency in 1,4-addition reactions, yielding products with high diastereo- and enantioselectivity. nih.gov |

| Control of catalyst configuration and substitution | To fine-tune the steric and electronic properties of the catalyst. | Strategic placement of substituents can significantly influence the stereochemical outcome of the reaction. nih.gov |

| Integration of computational modeling | To understand the transition states and mechanisms of catalysis. | Provides insights for the rational design of more effective catalysts by predicting their performance. nih.gov |

Exploration of Underexplored Reaction Manifolds for Enamine Catalysis

While enamine catalysis is well-established for a range of transformations, there remain numerous reaction manifolds that are underexplored, particularly for morpholine-derived enamines like 4-(1-cyclohexylethenyl)morpholine. A key area of emerging research is the application of these enamines in more challenging and novel reaction cascades.

The 1,4-addition reaction of aldehydes to nitroolefins serves as a model for testing the utility of new morpholine-based organocatalysts in less conventional applications. nih.gov The inherent difficulties associated with these catalysts make their successful application in such reactions a significant achievement and opens the door for their use in other complex transformations. nih.gov

Furthermore, the exploration of photochemical reactions in conjunction with enamine catalysis is a rapidly growing field. The synergistic combination of organocatalysis and photocatalysis has led to the development of novel methods for constructing a diverse range of enantioenriched molecules that are not easily accessible through traditional thermal conditions. nih.gov This includes the photogeneration of reactive intermediates such as ortho-quinodimethanes and open-shell free radicals, which can then be intercepted by chiral enamines to afford valuable products with high enantioselectivity. nih.gov

Another frontier is the investigation of electron donor-acceptor (EDA) complex mechanisms in enantioselective photochemical reactions. nih.govresearchgate.net The direct excitation of enamines or the formation of an EDA complex can lead to unique reactivity patterns, enabling transformations such as the direct enantioselective α-alkylation of ketones. researchgate.net

Integration of Advanced Computational Methods for Predictive Organic Synthesis

The integration of advanced computational methods is revolutionizing the field of organic synthesis, moving it from a trial-and-error-based approach to a more predictive science. In the context of cyclohexyl enamine chemistry, computational tools are becoming indispensable for understanding reaction mechanisms and predicting the outcomes of new reactions.

Density Functional Theory (DFT) calculations are widely used to investigate the stereoselectivities of enamine-catalyzed reactions. rsc.org By modeling the transition states, researchers can elucidate the factors that control the stereochemical outcome, such as the puckering of the catalyst ring and the nature of the substituents. nih.gov This predictive capability is crucial for the rational design of new catalysts and for selecting the optimal reaction conditions to achieve a desired stereoisomer. rsc.orgnih.gov

Computational models are also being developed to predict the reactivity of different substrates. For example, by calculating the frontier orbital energies of reactants, it is possible to predict whether they will react together to form a desired product. mit.edu This pre-screening of compounds can save significant time and resources by avoiding unpromising synthetic routes. mit.edu

The combination of in situ NMR spectroscopy and computational studies provides a powerful approach for elucidating complex reaction mechanisms. nih.govnih.gov While NMR can be used to detect and characterize elusive reaction intermediates, computational methods can provide detailed insights into their structures, stabilities, and formation pathways. nih.govnih.gov This synergistic approach is essential for gaining a comprehensive understanding of the catalytic cycle and for the development of more efficient and selective reactions.

| Computational Method | Application in Enamine Chemistry | Impact |

| Density Functional Theory (DFT) | Predicting stereoselectivity of reactions. rsc.orgnih.gov | Enables the rational design of catalysts and optimization of reaction conditions for specific stereochemical outcomes. |

| Frontier Molecular Orbital Theory | Predicting the reactivity of different substrates. mit.edu | Allows for the pre-screening of reactants, saving time and resources. |

| Combined NMR and Computational Studies | Elucidating complex reaction mechanisms and characterizing intermediates. nih.govnih.gov | Provides a comprehensive understanding of the catalytic cycle, facilitating the development of improved synthetic methods. |

Development of Sustainable and Environmentally Benign Enamine Chemistry Processes

In recent years, there has been a strong emphasis on the development of more sustainable and environmentally friendly chemical processes. This trend is particularly relevant in the field of enamine chemistry, where traditional methods often rely on harsh reagents and organic solvents.

One of the most promising avenues for sustainable enamine chemistry is the use of biocatalysis. unito.itnih.gov Enzymes offer a green alternative to traditional chemical catalysts, as they operate under mild reaction conditions, are biodegradable, and can exhibit high enantioselectivity. astrazeneca.com The application of biocatalysis for the asymmetric synthesis of chiral amines is a rapidly expanding field, driven by advances in enzyme discovery and engineering. unito.itnih.gov

The development of green synthetic methods for the building blocks of enamines, such as morpholines, is another important aspect of sustainable chemistry. Researchers are exploring simple, high-yielding, and redox-neutral protocols that utilize inexpensive and environmentally friendly reagents. chemrxiv.orgnih.gov The use of recyclable catalysts, such as zeolites, in the synthesis of cyclic enamines also contributes to the development of greener processes by minimizing waste and improving catalyst recovery. researchgate.net

Furthermore, the principles of green chemistry are being applied to the broader context of pharmaceutical synthesis, where enamines are often key intermediates. mdpi.com This includes the use of greener solvents, the development of solvent-free reaction conditions, and the implementation of continuous flow technologies to improve efficiency and reduce waste. mdpi.comrsc.org The CHEM21 green metrics toolkit is a valuable resource for assessing the environmental impact of chemical processes and for guiding the development of more sustainable synthetic routes. rsc.org

Pursuit of Novel Spectroscopic Techniques for Real-Time Mechanistic Insights into Enamine Systems

A deep understanding of reaction mechanisms is crucial for the development of new and improved catalytic systems. In enamine chemistry, the direct observation of transient intermediates is often challenging due to their low concentrations and short lifetimes. To address this, researchers are increasingly turning to novel and advanced spectroscopic techniques that can provide real-time mechanistic insights.

In situ NMR spectroscopy has proven to be a powerful tool for detecting and characterizing elusive enamine intermediates in solution. nih.govnih.govresearchgate.net By monitoring the reaction mixture directly in the NMR tube, it is possible to observe the formation and consumption of various species throughout the course of the reaction, providing valuable information about the reaction pathway. acs.org Advanced NMR techniques, such as polarization transfer, can enhance the sensitivity of these measurements, allowing for the detection of low-concentration intermediates. youtube.com

Operando spectroscopy is an emerging methodology that combines spectroscopic characterization with the simultaneous measurement of catalytic activity and selectivity. wikipedia.orghidenanalytical.com This approach provides a direct link between the structure of the catalyst and its performance under real working conditions. kit.edu Techniques such as Raman spectroscopy, coupled with mass spectrometry, can provide detailed information about the catalyst structure and the composition of the reaction mixture in real-time. hidenanalytical.com

The development of novel spectroscopic techniques is also expanding the toolkit for mechanistic studies. For example, thermostable-Raman-interaction-profiling (TRIP) is a new technique that allows for the real-time analysis of protein-ligand interactions, which could be adapted for studying enzyme-catalyzed enamine reactions. scitechdaily.com Ultrafast spectroscopy techniques are enabling the observation of molecular dynamics on the femtosecond timescale, providing unprecedented insights into the elementary steps of chemical reactions. spectroscopyonline.com The integration of artificial intelligence and machine learning with spectroscopic analysis is also enhancing the ability to interpret complex data and extract meaningful mechanistic information. spectroscopyonline.com

| Spectroscopic Technique | Application in Enamine Chemistry | Key Advantages |

| In situ NMR Spectroscopy | Detection and characterization of reaction intermediates. nih.govnih.govresearchgate.net | Provides direct observation of species in solution, enabling the elucidation of reaction pathways. |

| Operando Spectroscopy | Simultaneous measurement of catalyst structure and activity. wikipedia.orghidenanalytical.com | Establishes direct structure-activity relationships under real reaction conditions. |

| Advanced Raman Spectroscopy (e.g., TRIP) | Real-time analysis of molecular interactions. scitechdaily.com | Offers the potential for label-free, highly reproducible measurements of dynamic processes. |

| Ultrafast Spectroscopy | Observation of molecular dynamics on the femtosecond timescale. spectroscopyonline.com | Provides insights into the elementary steps of chemical reactions. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 4-(1-cyclohexylethenyl)morpholine, and how can reaction conditions be optimized?

- Methodological Answer : Palladium-catalyzed reductive coupling of aryl ethers with morpholine derivatives is a viable approach. For example, using Pd/C or Pd(OAc)₂ with ligands like PPh₃ in ethanol at 80–100°C under H₂ can yield cyclohexyl-substituted morpholines . Adjusting solvent polarity (e.g., ethanol vs. THF) and catalyst loading (5–10 mol%) can optimize yields. Substrate scope studies show electron-donating groups on morpholine enhance reactivity . For reactions with sulfonylbutadienes, toluene at 100°C with a 1:1.2 molar ratio of reactants achieves 60–85% yields, with diastereoselectivity influenced by steric effects .

Q. What spectroscopic techniques are critical for characterizing 4-(1-cyclohexylethenyl)morpholine?

- Methodological Answer :

- ¹H/¹³C NMR : Identify vinyl protons (δ 5.5–6.2 ppm) and cyclohexenyl carbons (δ 120–130 ppm). Integration ratios confirm substitution patterns.

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 223.18 for C₁₂H₁₉NO).

- IR Spectroscopy : Detect C=C stretching (~1650 cm⁻¹) and morpholine ring vibrations (~1100 cm⁻¹).

- X-ray Crystallography : Use SHELX programs for structure refinement if single crystals are obtained .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Based on analogous morpholine derivatives:

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-(1-cyclohexylethenyl)morpholine in Diels-Alder reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMO). The LUMO of sulfonylbutadienes (~-1.5 eV) aligns with the HOMO of the cyclohexenyl group (~-6.8 eV), favoring electron-deficient dienophiles .

- MD Simulations : Assess solvent effects (e.g., toluene vs. DMF) on transition-state stabilization using GROMACS.

Q. How do steric and electronic factors influence the regioselectivity of palladium-catalyzed coupling reactions involving this compound?

- Methodological Answer :

- Steric Effects : Bulky substituents on morpholine (e.g., 3-methyl groups) reduce yields by 15–20% due to hindered catalyst access .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on aryl ethers slow oxidative addition to Pd(0), requiring higher temperatures (120°C) .

- Ligand Screening : Bidentate ligands (e.g., dppe) improve turnover frequency (TOF) by stabilizing Pd intermediates.

Q. How can contradictory data on reaction yields between studies be resolved?

- Methodological Answer :

- Control Experiments : Replicate reactions with identical reagents (e.g., Pd sources, solvent batches) to rule out impurities.

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and identify rate-limiting steps.

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) causing yield discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.